molecular formula C12H15FN2O2 B12363363 Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate

Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate

Cat. No.: B12363363
M. Wt: 238.26 g/mol
InChI Key: HFLRXNBAIHRCNM-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered heterocyclic structure containing two nitrogen atoms The addition of an ethyl ester group and a 4-fluorophenyl group further defines its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets, thereby increasing its efficacy . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways related to inflammation and pain .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate is unique due to its specific pyrazolidine ring structure and the position of the fluorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C12H15FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-6,10-11,14-15H,2,7H2,1H3

InChI Key

HFLRXNBAIHRCNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)F

Origin of Product

United States

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